molecular formula C8H6ClN3O B2818481 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 2092532-66-4

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B2818481
CAS No.: 2092532-66-4
M. Wt: 195.61
InChI Key: JQOZPWUAVARTAT-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position, a methyl group at the 7-position, and an aldehyde group at the 5-position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents to introduce the methyl and aldehyde groups. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-methyl piperazine in ethanol under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach. This method can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

    Reduction: 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and aldehyde groups.

    4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Lacks the aldehyde group.

    2-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and aldehyde group allows for a variety of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-3-5(4-13)6-2-10-8(9)11-7(6)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOZPWUAVARTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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